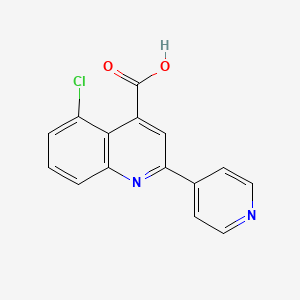![molecular formula C11H12Cl2F3N3 B1387882 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine CAS No. 1002033-51-3](/img/structure/B1387882.png)
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine, or TFB-P, is a pyrazol-4-amine derivative that has recently been studied for its potential applications in scientific research. TFB-P has been found to have a wide range of properties, including high solubility, low toxicity, and low reactivity, making it an attractive molecule for use in lab experiments. Additionally, TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
TFB-P has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes. For example, TFB-P has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. Additionally, TFB-P has been used to study the effects of various hormones on cells, as well as the effects of disease on cells.
Wirkmechanismus
The exact mechanism of action of TFB-P is not yet fully understood. However, it is believed that TFB-P interacts with various proteins and enzymes in the cell, which then leads to the observed biochemical and physiological effects. Additionally, TFB-P has been found to have antioxidant properties, which may explain its ability to protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
TFB-P has been found to have a variety of biochemical and physiological effects. For example, TFB-P has been found to increase the expression of various proteins and enzymes, which can lead to changes in cellular metabolism. Additionally, TFB-P has been found to have antioxidant properties, which can protect cells from oxidative stress. TFB-P has also been found to have anti-inflammatory and anti-cancer properties, which may make it a useful tool for studying diseases and developing treatments.
Vorteile Und Einschränkungen Für Laborexperimente
TFB-P has several advantages for use in lab experiments. For example, TFB-P is highly soluble, making it easy to use in a variety of experiments. Additionally, TFB-P is relatively non-toxic and has low reactivity, making it safe to use in experiments. However, TFB-P also has some limitations. For example, TFB-P is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, TFB-P is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
Zukünftige Richtungen
TFB-P has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, TFB-P could be used to study the effects of various drugs on cells, as well as the effects of disease on cells. Additionally, TFB-P could be used to study the effects of oxidative stress on cells, and to develop treatments for oxidative stress-related diseases. Additionally, TFB-P could be used to study the effects of various hormones on cells, and to develop treatments for hormone-related diseases. Finally, TFB-P could be used to study the effects of various environmental toxins on cells, and to develop treatments for environmental toxin-related diseases.
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCMEOLWDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



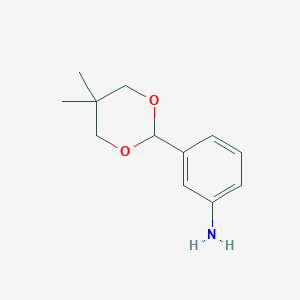
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
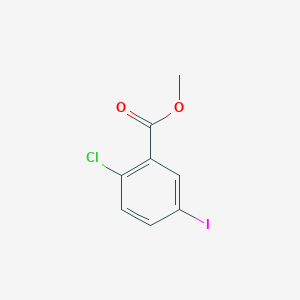
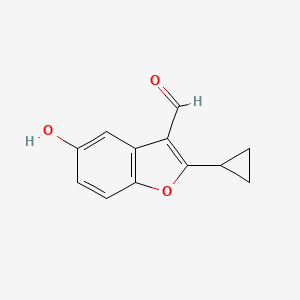
![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)

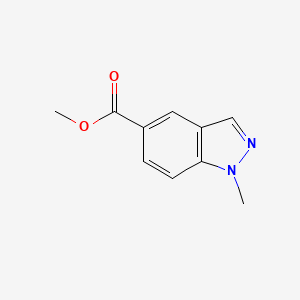
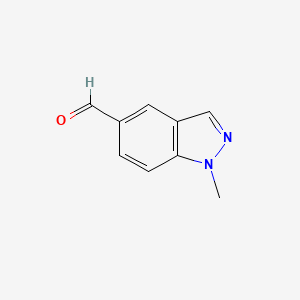
![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
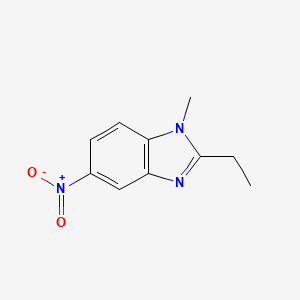
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)
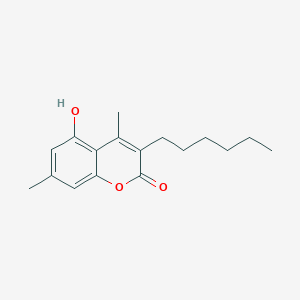
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
